molecular formula C11H13ClO B8686859 1-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalene

1-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B8686859
M. Wt: 196.67 g/mol
InChI Key: BHCFLVYTBDBWMG-UHFFFAOYSA-N
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Patent
US05010079

Procedure details

35.6 g (0.2 mol) of 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenol (D. G. Thomas, A. H. Nathan J. Am. Chem. Soc. 79, 331, 1948) are stirred at ambient temperature for 3 hours in a liter of concentrated hydrochloric acid.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH:10]2O)=[CH:5][CH:4]=1.[ClH:14]>>[Cl:14][CH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1CCCC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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